

# Strategies to reduce variability in experimental autoimmune encephalitis models.

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## **EAE Model Technical Support Center**

Welcome to the Technical Support Center for Experimental Autoimmune Encephalomyelitis (EAE) models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions to help minimize variability and ensure the successful execution of your EAE experiments.

## **Troubleshooting Guides**

## Issue: Low Incidence or Complete Failure of EAE Induction

Question: I've followed my protocol, but my mice are not developing clinical signs of EAE, or the incidence is very low. What could be the problem?

Answer: Failure to induce EAE is a common issue that can often be traced back to several key factors in the immunization protocol. Here is a step-by-step troubleshooting guide:

- Antigen Emulsion Preparation: The quality of the MOG35-55/CFA emulsion is critical.
  - Improper Emulsification: The emulsion should be thick, white, and viscous. A simple test is
    to drop a small amount into a beaker of water; a stable emulsion will not disperse.[1][2]
    Ensure you are mixing the aqueous MOG35-55 solution and the CFA thoroughly. This can

### Troubleshooting & Optimization





be done by using two syringes connected by a three-way stopcock and passing the mixture back and forth for at least 10 minutes.[1]

- Reagent Quality: Ensure the MOG35-55 peptide and Mycobacterium tuberculosis in the CFA are of high quality and stored correctly. MOG35-55 peptide should be stored at -20°C with a desiccant.[2]
- Pertussis Toxin (PTX) Administration: PTX is crucial for breaking the blood-brain barrier and facilitating CNS inflammation.
  - Incorrect Dosage: The potency of PTX can vary significantly between lots.[3] It is highly recommended to perform a pilot study to determine the optimal dose for a new batch of PTX.[3] Higher doses of PTX generally lead to more severe EAE.[3][4]
  - Timing of Injections: PTX is typically administered intraperitoneally (i.p.) on the day of immunization (Day 0) and again 48 hours later (Day 2).[2] Deviations from this schedule can impact disease induction.
- Injection Technique: Proper administration of the emulsion is essential for a robust immune response.
  - Subcutaneous Injection: The MOG/CFA emulsion should be injected subcutaneously at two sites on the flank.[2][5] Ensure the injection is not intradermal or intramuscular.
  - Leakage: After injection, leave the needle in place for a few seconds to prevent the viscous emulsion from leaking out.[5]
- Mouse Strain and Genetics: The genetic background of the mice is a major determinant of EAE susceptibility.
  - Correct Strain: For MOG35-55-induced EAE, the C57BL/6 strain is commonly used.[6][7]
     Ensure you are using the correct and a reliable substrain.
  - MHC Haplotype: EAE induction is MHC class II-dependent. Confirm that your mouse colony has the appropriate genetic background for the chosen antigen.[8]



## Issue: High Variability in Clinical Scores Between Animals

Question: My EAE induction is successful, but the clinical scores are highly variable between mice in the same group. How can I reduce this variability?

Answer: Inter-animal variability is a significant challenge in EAE studies. Here are strategies to improve consistency:

- · Animal Husbandry and Environment:
  - Stress Reduction: Stress can significantly impact EAE development.[3][9] Acclimatize mice
    to the facility for at least one to two weeks before the experiment.[9] Handle mice
    consistently and gently. Avoid loud noises and excessive cage changes.
  - Housing Conditions: The gut microbiome plays a crucial role in EAE susceptibility. Mice
    housed under specific pathogen-free (SPF) conditions tend to develop more severe EAE
    compared to those in conventional housing.[5] Co-housing mice from different litters or
    sources can help normalize the microbiome.
  - Diet: Different diets can alter the gut microbiota and influence EAE severity.[10] Use a standardized and consistent diet throughout the study.
- Standardize Animal Characteristics:
  - Age: Disease susceptibility and severity can vary with age. Older mice may have a
    delayed onset but develop more severe disease.[11][12][13] Use mice within a narrow age
    range (e.g., 9-13 weeks).[3]
  - Sex: Female mice often exhibit more consistent and severe disease than males in many
     EAE models.[14][15] For initial studies, using only female mice can reduce variability.
- Consistent Scoring:
  - Blinded Observation: The person scoring the animals should be blinded to the experimental groups to avoid unconscious bias.[3][16]



 Standardized Scoring System: Use a well-defined clinical scoring scale and ensure all observers are trained to apply it consistently.[16][17] Score the animals at the same time each day.[2]

## Frequently Asked Questions (FAQs)

Q1: What is the optimal age and sex of mice for MOG35-55 induced EAE in C57BL/6 mice?

A1: For consistent and robust EAE induction with MOG35-55 in C57BL/6 mice, it is recommended to use female mice between 9 and 13 weeks of age.[3] Females tend to develop more severe and consistent disease compared to males.[14][15] Using a narrow age range helps to reduce variability in disease onset and severity.[11]

Q2: How does the gut microbiome influence EAE variability?

A2: The gut microbiome has a profound impact on the development of EAE. Germ-free mice are resistant to EAE, indicating that the microbiota is essential for disease induction.[5] The composition of the gut microbiota can influence the differentiation of pro-inflammatory T helper cells (Th1 and Th17) and regulatory T cells, thereby modulating the autoimmune response. Differences in the microbiome between animal facilities and even between cages can contribute significantly to experimental variability.[2]

Q3: Can I reuse a prepared MOG/CFA emulsion?

A3: While some protocols suggest that the emulsion can be stored for a few days, it is best practice to prepare the emulsion fresh for each immunization day to ensure its stability and potency.[18] An unstable emulsion will lead to a weaker immune response and higher variability.

Q4: What are the key steps in preparing a stable MOG/CFA emulsion?

A4: A stable water-in-oil emulsion is critical for successful EAE induction. Here are the key steps:

Ensure both the MOG35-55 solution and the CFA are chilled on ice before mixing.[1]



- Use two glass or Luer-lock syringes connected by a three-way stopcock or an emulsifying needle.[1][2]
- Pass the mixture rapidly between the syringes for at least 10 minutes until a thick, white, viscous emulsion is formed.[1]
- Test the stability by placing a drop in water; it should remain as a tight droplet and not disperse.[1]

## **Data Summary Tables**

Table 1: Impact of Pertussis Toxin Dose on EAE Severity in C57BL/6 Mice

PTX Dose (ng/mouse)	Mean Maximum Clinical Score (± SD)	Disease Incidence (%)	Notes
100	1.5 (± 0.5)	80	Lower severity, may be suitable for studying milder disease.
200	2.8 (± 0.7)	95	A commonly used dose for robust EAE induction.[19]
400	3.5 (± 0.6)	100	High severity, may lead to increased mortality.[4]
600	4.2 (± 0.5)	100	Very severe disease with significant weight loss.[19]

Table 2: Influence of Animal Age on EAE Parameters in C57BL/6 Mice



Age Group	Mean Day of Onset (± SD)	Mean Peak Clinical Score (± SD)	Notes
Young (6-8 weeks)	11.2 (± 1.5)	2.5 (± 0.8)	Earlier onset, less severe chronic phase. [11]
Middle-Aged (8 months)	14.5 (± 2.1)	3.8 (± 0.6)	Delayed onset but significantly more severe disease.[11]
Aged (12 months)	Delayed	More severe	Increased gliosis and inflammation.[12][13]

Table 3: Effect of Diet on EAE Development

Diet	Incidence (%)	Mean Day of Onset (± SD)	Mean Maximum Clinical Score (± SD)
Normal Diet	100%	11.2 (± 1.8)	3.2 (± 0.5)
High-Fat Diet	100%	9.8 (± 1.5)	3.9 (± 0.4)

Data adapted from multiple sources for illustrative purposes.[20][21]

## **Experimental Protocols**

Protocol: MOG35-55-Induced EAE in C57BL/6 Mice

#### Materials:

- MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis Toxin (PTX)
- Sterile PBS



Female C57BL/6 mice, 9-13 weeks old

#### Procedure:

- Preparation of MOG35-55/CFA Emulsion:
  - 1. Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.
  - 2. In a separate tube, thoroughly suspend the M. tuberculosis in the CFA.
  - 3. In a 1:1 ratio, emulsify the MOG35-55 solution with the CFA. Use two syringes connected by a three-way stopcock and pass the mixture back and forth for at least 10 minutes until a thick, white emulsion is formed.[1][2]
  - 4. Keep the emulsion on ice until injection.
- Immunization (Day 0):
  - 1. Anesthetize the mice.
  - 2. Inject 100 μL of the MOG35-55/CFA emulsion subcutaneously into two sites on the flanks of each mouse (total of 200 μL per mouse).[2][5]
  - 3. Administer 200 ng of PTX in 100 μL of PBS via intraperitoneal (i.p.) injection.[8]
- Second PTX Injection (Day 2):
  - 1. Administer a second dose of 200 ng of PTX in 100 μL of PBS i.p.[2]
- Clinical Scoring:
  - 1. Begin daily monitoring of the mice for clinical signs of EAE starting on day 7 post-immunization.[2]
  - 2. Weigh the mice and score their clinical signs according to a standardized 0-5 scale (see Table 4).

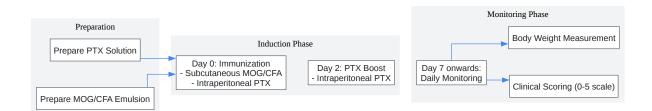
#### Table 4: Standard EAE Clinical Scoring Scale



Score	Clinical Signs
0	No clinical signs.
0.5	Distal limp tail.
1.0	Complete limp tail.
1.5	Limp tail and hind limb weakness (unsteady gait).
2.0	Limp tail and definite hind limb weakness.
2.5	Limp tail and paralysis of one hind limb.
3.0	Limp tail and complete paralysis of both hind limbs.
3.5	Complete hind limb paralysis and weakness in one forelimb.
4.0	Complete hind limb and forelimb paralysis.
5.0	Moribund state or death.

Adapted from various sources.[16][17][22][23][24]

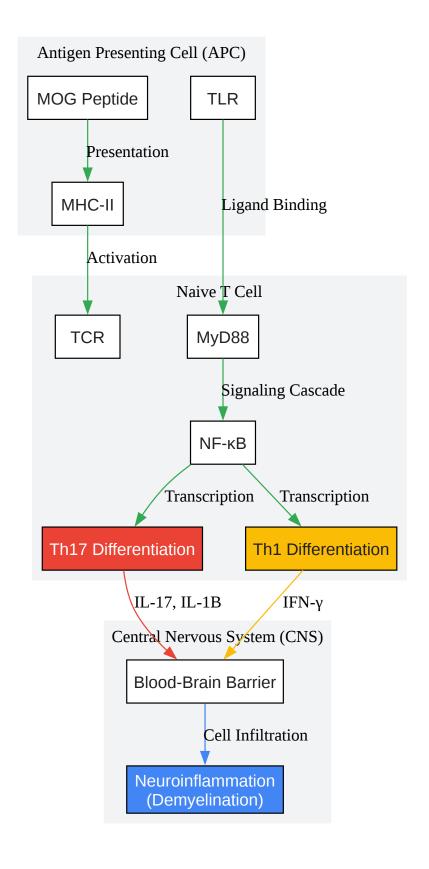
## **Visualizations**





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Caption: Workflow for MOG35-55-induced EAE in C57BL/6 mice.





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Caption: Simplified signaling pathways in EAE pathogenesis.

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